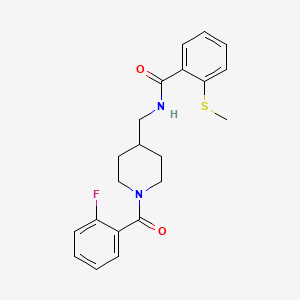

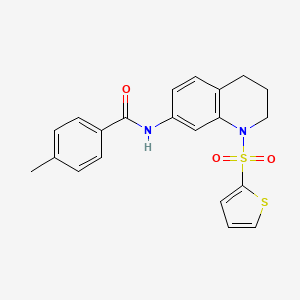

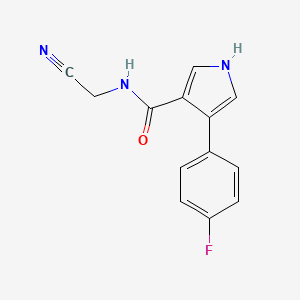

![molecular formula C5H6N2O2 B3002006 4,6-Diazaspiro[2.4]heptane-5,7-dione CAS No. 99420-34-5](/img/structure/B3002006.png)

4,6-Diazaspiro[2.4]heptane-5,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,6-Diazaspiro[2.4]heptane-5,7-dione is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of the compound features a spiro configuration, which is a type of bicyclic system where two rings are joined at a single carbon atom. This unique structure is known to impart significant biological activity, making it a valuable scaffold for drug development .

Synthesis Analysis

The synthesis of diazaspiro compounds, including those related to 4,6-Diazaspiro[2.4]heptane-5,7-dione, has been explored in various studies. For instance, 4,5-Diazaspiro[2.3]hexanes can be synthesized through dihalocarbene addition to 3-alkylidene-1,2-diazetidines, with yields up to 97% . Similarly, 1,2-Diazaspiro[3.3]heptanes can be obtained via [2 + 2] cycloaddition with tetracyanoethylene (TCNE) . Although these methods do not directly describe the synthesis of 4,6-Diazaspiro[2.4]heptane-5,7-dione, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 4,6-Diazaspiro[2.4]heptane-5,7-dione is characterized by the presence of a spiro linkage between a diazahexane and a dione ring. This spiro linkage is a key feature that influences the compound's reactivity and interaction with biological targets. The molecular structure is likely to affect the compound's conformational stability and its ability to bind to receptors or enzymes .

Chemical Reactions Analysis

The reactivity of diazaspiro compounds can be quite diverse, depending on the substituents and the specific reaction conditions. For example, the epoxidation of 4-alkylidene(arylidene)-1-phenyl-3,5-pyrazolidinediones leads to the formation of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives, which can further react with nucleophiles to yield various products . This indicates that 4,6-Diazaspiro[2.4]heptane-5,7-dione could also undergo similar nucleophilic reactions, potentially leading to a wide range of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Diazaspiro[2.4]heptane-5,7-dione derivatives are influenced by their spirocyclic structure and the nature of their substituents. For instance, the introduction of a methyl group and various aryl or alkyl substituents can significantly alter the compound's lipophilicity, solubility, and overall pharmacokinetic profile . These properties are crucial for the compound's potential as an anticonvulsant, as they determine its ability to cross the blood-brain barrier and its distribution within the body.

Scientific Research Applications

Anticonvulsant Activity

4,6-Diazaspiro[2.4]heptane-5,7-dione derivatives have been extensively studied for their anticonvulsant activities. Research demonstrates the synthesis of various substituted compounds in this class and their effectiveness in seizure models. For example, a study by He et al. (2010) reported the synthesis of twenty new compounds in this series, testing them for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Similarly, He et al. (2012) synthesized and tested 16 new compounds for their anticonvulsant properties. Another study by Li et al. (2015) focused on N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives and their anticonvulsant activities.

Synthesis and Application in Chemical Reactions

Several studies have explored the synthesis of 4,6-Diazaspiro[2.4]heptane-5,7-dione derivatives and their applications in various chemical reactions. For instance, Burkhard & Carreira (2008) described a scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block and its use in arene amination reactions. Similarly, Hamza et al. (2007) reported a practical route to synthesize 2,6-diazaspiro[3.3]heptanes, demonstrating its feasibility for library or large-scale synthesis.

Application in Pharmacology

The potential of 4,6-Diazaspiro[2.4]heptane-5,7-dione derivatives in pharmacology has been highlighted in various studies. For example, Aboul-Enein et al. (2014) synthesized and evaluated the anticonvulsant potential of specific diazaspiro compounds. Additionally, Lazić et al. (2017) conducted a study on the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into the design of new derivatives as potential anticonvulsant agents.

Novel Syntheses and Functionalization

The field also explores novel syntheses and functionalization of diazaspiro compounds. Guerot et al. (2011) described the synthesis of various angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. Additionally, Shroff et al. (2022) explored the microwave-assisted synthesis of novel spiro diarylidenes, assessing their antimicrobial activities.

properties

IUPAC Name |

4,6-diazaspiro[2.4]heptane-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-3-5(1-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQQTTKVAOJNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diazaspiro[2.4]heptane-5,7-dione | |

CAS RN |

99420-34-5 |

Source

|

| Record name | 4,6-diazaspiro[2.4]heptane-5,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

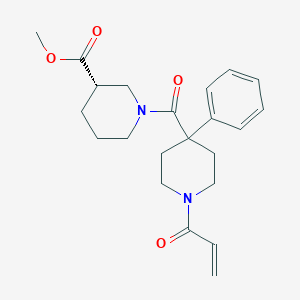

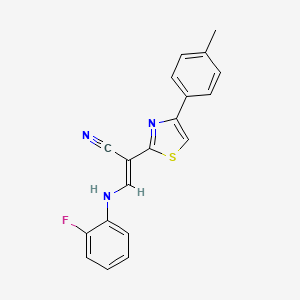

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)

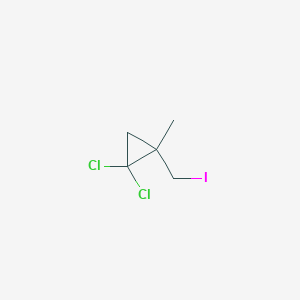

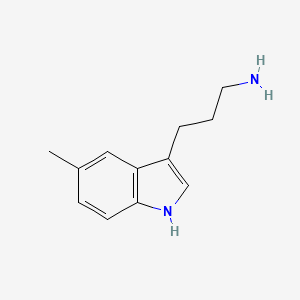

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)

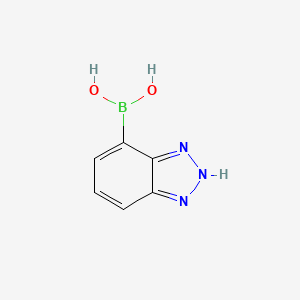

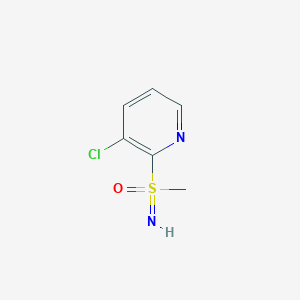

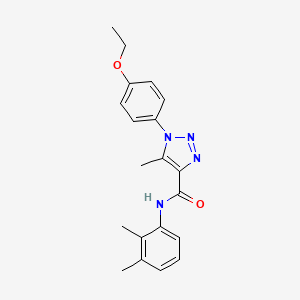

![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)

![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)